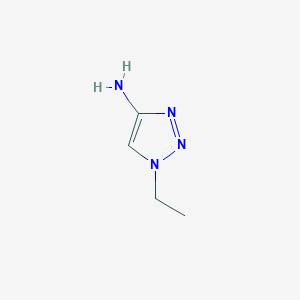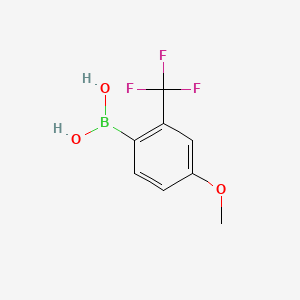
6-Chloro-5-(trifluoromethyl)pyridin-3-amine
Descripción general
Descripción
6-Chloro-5-(trifluoromethyl)pyridin-3-amine, also known as CTP-Cl, is an organic compound with a wide range of applications. It is a colorless, volatile liquid with a pungent odor. CTP-Cl is used in a variety of scientific research applications, including organic synthesis, biochemical research, and pharmaceutical research. CTP-Cl is also used in the production of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Anticancer Applications A range of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer (Chavva et al., 2013).
Chemical Synthesis Enhancement The deprotonative functionalization of pyridine derivatives with aldehydes, including 6-Chloro-5-(trifluoromethyl)pyridin-3-amine, has been demonstrated to be efficient under ambient conditions, indicating a potential for enhancing various chemical synthesis processes (Shigeno et al., 2019).
Organometallic and Nucleophilic Chemistry The compound has been involved in studies showing interactions with sodium and potassium amides in liquid ammonia, leading to nucleophile addition on the pyridine ring. This highlights its role in organometallic and nucleophilic synthetic chemistry (Gurskaya et al., 2012).
Development of Fungicides In the pharmaceutical domain, 6-Chloro-5-(trifluoromethyl)pyridin-3-amine has been a part of the molecular structure of fluazinam, a fungicide, indicating its importance in the development of agricultural chemicals (Jeon et al., 2013).
Material Synthesis and Characterization This compound has also been a pivotal part of the synthesis of various derivatives and complexes, contributing to the field of material synthesis and characterization, as indicated by the studies focusing on its structural and spectroscopic properties (Evecen et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-5-(trifluoromethyl)pyridin-3-amine . These factors could include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEYJHZYKYUOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543137 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
99368-68-0 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99368-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)





![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)




![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)